Cholesteryl palmitelaidate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

102679-72-1 |

|---|---|

Molekularformel |

C43H74O2 |

Molekulargewicht |

623.0 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |

InChI-Schlüssel |

HODJWNWCVNUPAQ-ZCORLQAUSA-N |

SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomerische SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyme |

cholesteryl 9-hexadecenoate cholesteryl 9-palmitelaidate cholesteryl 9-palmitoleate cholesteryl cis-9-hexadecenoate cholesteryl trans-9-hexadecenoate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

cholesteryl palmitelaidate vs cholesteryl palmitoleate differences

An In-Depth Technical Guide: Differentiating Cholesteryl Palmitelaidate and Cholesteryl Palmitoleate in Research and Drug Development

Executive Summary

Cholesteryl esters, the storage form of cholesterol, are central to lipid metabolism and the pathogenesis of diseases such as atherosclerosis. While often grouped together, individual cholesteryl ester species possess distinct biochemical behaviors dictated by their constituent fatty acid. This guide provides a detailed comparative analysis of two such species: cholesteryl palmitoleate and its geometric isomer, this compound. The fundamental difference lies in the configuration of the double bond in their 16-carbon fatty acid tail—cis for palmitoleate and trans for palmitelaidate. This seemingly subtle structural variation precipitates profound differences in their physicochemical properties, metabolic impact, and, most critically, their roles in inflammatory signaling and the progression of atherosclerosis. Cholesteryl palmitoleate is increasingly recognized for its atheroprotective and anti-inflammatory properties, whereas this compound, derived from a trans fatty acid, is associated with detrimental, pro-inflammatory outcomes. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals in the fields of lipidology, cardiovascular disease, and metabolic disorders. This guide elucidates these core differences, details experimental methodologies for their distinct analysis, and explores the implications for future research and therapeutic design.

The Isomeric Imperative: Fundamental Structural and Physicochemical Differences

The primary distinction between this compound and cholesteryl palmitoleate is the geometry of the double bond in the C16:1 fatty acyl chain. This single structural feature is the root cause of their divergent biological functions.

Molecular Structure: The cis vs. trans Divide

Cholesteryl palmitoleate incorporates palmitoleic acid, which has a cis double bond at the n-7 position (cis-9-hexadecenoic acid). This cis configuration introduces a pronounced kink into the acyl chain.[1] In contrast, this compound is formed from palmitelaidic acid, the trans isomer (trans-9-hexadecenoic acid). The trans double bond results in a more linear, straight-chain conformation, structurally mimicking a saturated fatty acid.[1]

Caption: Structural divergence of cholesteryl ester isomers.

Physicochemical Consequences of Isomerism

The structural "kink" in cholesteryl palmitoleate disrupts the efficiency of molecular packing. This leads to altered physical properties compared to the linear this compound, which can pack more tightly, similar to saturated cholesteryl esters like cholesteryl palmitate.[2][3] These differences have significant implications for membrane dynamics and the formation of lipid aggregates.

| Property | Cholesteryl Palmitoleate (cis) | This compound (trans) | Causality |

| Molecular Shape | Kinked/Bent | Linear | The cis double bond forces a ~30° bend in the acyl chain. The trans bond maintains a near-linear structure.[1] |

| Intermolecular Packing | Loose, disordered | Tight, ordered | The linear shape of the trans isomer allows for more efficient van der Waals interactions and denser packing. |

| Melting Point | Lower | Higher | Tighter packing requires more thermal energy to transition from a solid to a liquid state. |

| Membrane Fluidity | Increases fluidity | Decreases fluidity | The kinked chain disrupts the ordered packing of phospholipid tails in a membrane, increasing space and movement.[1] |

| Solubility | Marginally higher in nonpolar solvents | Marginally lower in nonpolar solvents | The less stable crystal lattice of the cis isomer requires less energy to solvate. |

Synthesis and Metabolic Fate: A Shared Pathway

Despite their structural differences, both isomers are synthesized and metabolized through the same general pathways for cholesteryl esters. The specific isomer formed is dependent on the intracellular availability of the corresponding fatty acyl-CoA.

Biosynthesis via Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The esterification of cholesterol occurs primarily in the endoplasmic reticulum and is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2).[4][5] These enzymes transfer a fatty acyl group from a fatty acyl-CoA molecule (e.g., palmitoleoyl-CoA or palmitelaidoyl-CoA) to the 3-hydroxyl group of cholesterol.[5] This reaction converts the amphipathic cholesterol molecule into a highly nonpolar cholesteryl ester, priming it for storage.[5]

Storage and Hydrolysis: The Lipid Droplet Lifecycle

The hydrophobic cholesteryl esters are sequestered from the aqueous cytosol by being packaged into the core of lipid droplets.[5] These organelles serve as dynamic reservoirs for neutral lipids. When free cholesterol is needed by the cell (e.g., for membrane synthesis or steroid hormone production), stored cholesteryl esters are hydrolyzed.[5][6] This is accomplished by neutral cholesterol ester hydrolase (nCEH) in the cytosol or acid cholesterol ester hydrolase (aCEH) in the lysosomes, which cleave the ester bond to release free cholesterol and the corresponding fatty acid.[4][5]

Caption: General metabolic pathway of cholesteryl esters.

The Dichotomy in Pathophysiology: Atherosclerosis

The accumulation of cholesteryl esters in macrophages, leading to foam cell formation, is a hallmark of atherosclerosis.[7][8] However, the specific fatty acid component of the cholesteryl ester dramatically influences the cellular response and disease progression.

Cholesteryl Palmitoleate (cis): An Atheroprotective Profile

Palmitoleic acid (C16:1 n-7) is increasingly viewed as a beneficial fatty acid, or "lipokine."[9] When esterified to cholesterol, it appears to retain protective qualities.

-

Anti-Inflammatory Effects: Dietary supplementation with palmitoleic acid has been shown to reduce atherosclerotic plaque area in LDL receptor-deficient mice.[10][11] This benefit is associated with the downregulation of key inflammatory genes like Il-1β and Tnfα.[10]

-

Suppression of Organelle Stress: Palmitoleic acid prevents endoplasmic reticulum (ER) stress in macrophages, a key trigger for inflammation in atherosclerotic lesions.[12]

-

Inhibition of Inflammasome Activation: By mitigating ER stress, palmitoleic acid blocks the activation of the NLRP3 inflammasome in macrophages, a critical pathway that drives chronic inflammation in atherosclerosis through the production of IL-1β.[9][12]

This compound (trans): A Pro-Atherogenic Profile

In stark contrast, palmitelaidic acid, as a trans fatty acid, is associated with pro-inflammatory and pro-atherogenic effects.

-

Failure to Prevent Inflammation: Unlike its cis isomer, palmitelaidic acid does not prevent saturated fatty acid-induced inflammasome activation and subsequent IL-1β production in macrophages.[9]

-

Induction of Inflammatory Cytokines: Some evidence suggests that palmitelaidic acid may even directly contribute to the production of inflammatory cytokines.[9]

-

Structural Mimicry of Saturated Fats: Its linear structure allows it to incorporate into cellular membranes and lipid droplets in a manner that can promote lipid-induced stress pathways, similar to saturated fats like palmitic acid.

Caption: Opposing effects on macrophage inflammation in atherosclerosis.

Analytical and Experimental Methodologies

Distinguishing between these two isomers requires precise analytical techniques, and studying their differential effects necessitates specific experimental designs.

Quantitative Analysis: Chromatographic and Spectrometric Approaches

Standard enzymatic colorimetric or fluorometric assays can quantify total cholesteryl esters but cannot differentiate between species.[13][14] For isomer-specific quantification, chromatographic separation coupled with mass spectrometry is the gold standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity but often requires cumbersome derivatization steps and has long sample run times.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase LC-MS methods are increasingly used for high-throughput lipidomics.[15][16] These methods can separate cholesteryl ester isomers and provide robust quantification, though challenges related to the hydrophobicity and poor ionization of these neutral lipids remain.[15][16]

Protocol: Quantification of Cholesteryl Esters by LC-MS

This protocol is a generalized workflow based on established methods for lipidomics.[15][16]

-

Lipid Extraction:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol mixture (e.g., 2:1 v/v) to partition lipids into the organic phase.

-

Evaporate the organic solvent under a stream of nitrogen and solubilize the dried lipid extract in a suitable injection solvent (e.g., 2:1 chloroform:methanol).

-

-

Liquid Chromatography:

-

Utilize a reverse-phase C18 column.

-

Employ a gradient elution program with mobile phases such as acetonitrile/isopropanol mixtures. This allows for the separation of different cholesteryl ester species based on their hydrophobicity and acyl chain structure.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode, to detect ammoniated adducts [M+NH4]+.

-

Perform analysis on a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for accurate mass measurements.

-

Quantify by comparing the peak area of the target analyte to that of a known concentration of an internal standard (e.g., a deuterated cholesteryl ester).

-

Protocol: In Vitro Macrophage Inflammatory Response Assay

This protocol allows for the direct comparison of the effects of palmitoleic acid versus palmitelaidic acid on macrophage inflammation.

-

Cell Culture:

-

Culture a macrophage cell line (e.g., J774 or THP-1) or primary bone marrow-derived macrophages.

-

-

Macrophage Loading:

-

Treat cells for 18-24 hours with the fatty acid of interest (palmitoleic acid or palmitelaidic acid complexed to BSA) to allow for its incorporation into cellular lipids, including cholesteryl esters.

-

Include a control group treated with a saturated fatty acid (e.g., palmitic acid) known to induce inflammation, and a vehicle control (BSA alone).

-

-

Inflammasome Activation:

-

Provide a "priming" signal by treating with a low dose of lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β expression.

-

Provide a "second signal" such as ATP or nigericin for 1 hour to activate the NLRP3 inflammasome.

-

-

Endpoint Analysis:

-

Collect the cell culture supernatant and cell lysates.

-

Measure secreted IL-1β in the supernatant using an ELISA kit.

-

Analyze cell lysates for the expression of inflammatory genes (e.g., Il1b, Tnf) via qPCR and for protein levels of inflammasome components (e.g., cleaved caspase-1) via Western blot.

-

Implications for Research and Therapeutic Development

The profound functional differences between cholesteryl palmitoleate and this compound carry significant weight for the scientific community.

-

For Lipidomics Research: It is insufficient to measure "total cholesteryl esters." Analytical strategies must evolve to routinely differentiate between cis and trans isomers to accurately assess disease risk and metabolic status.

-

For Cardiovascular Research: The atheroprotective signaling pathway engaged by cholesteryl palmitoleate presents a compelling area for investigation. Understanding how this cis cholesteryl ester modulates macrophage function could unveil novel therapeutic targets to combat atherosclerosis.

-

For Drug Development: The development of therapies could focus on two main areas:

-

Promoting Palmitoleate Pathways: Strategies to increase the endogenous synthesis of palmitoleic acid or its delivery could be explored for their potential to reduce cardiovascular inflammation.

-

Mitigating Trans Fat Impact: Further elucidating the mechanisms by which this compound exacerbates inflammation can inform public health policies and the development of interventions to counter the negative effects of dietary trans fats.

-

References

-

He, L., et al. (1987). Short-term metabolism of cholesteryl ester from low-density lipoprotein in primary monolayers of bovine adrenal cortical cells. PubMed. Retrieved from [Link]

-

Manna, P. R., & Stocco, D. M. (2007). Metabolism of cholesteryl ester (CE) and role of hormone-sensitive lipase (HSL) in steroidogenesis. ResearchGate. Retrieved from [Link]

-

Eisenberg, S., & Levy, R. I. (1975). Metabolism of cholesteryl esters of rat very low density lipoproteins. The Journal of Clinical Investigation. Retrieved from [Link]

-

Dutta, M., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Retrieved from [Link]

-

Höring, M., et al. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Cholesterol H2O nucleation: relevance to atherosclerosis. Retrieved from [Link]

-

Katragadda, H., et al. (2006). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Chromatographic Science. Retrieved from [Link]

-

Höring, M., et al. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. University of Southern Denmark. Retrieved from [Link]

-

Kruth, H. S. (1984). Method for Detection and Isolation of Cholesteryl Ester-Containing "Foam" Cells Using Flow Cytometry. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cholesteryl palmitoleate. PubChem. Retrieved from [Link]

-

Çimen, I., et al. (2021). Double bond configuration of palmitoleate is critical for atheroprotection. PMC. Retrieved from [Link]

-

Adachi, S., et al. (1996). Synthesis of fatty acid sterol esters using cholesterol esterase from Trichoderma sp. AS59. PubMed. Retrieved from [Link]

-

Dutta, M., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Cholesteryl Palmitoleate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Guo, X., et al. (2020). Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice. PMC. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Cholesteryl palmitoleate. Retrieved from [Link]

-

NIST. (n.d.). Cholesteryl palmitate. NIST WebBook. Retrieved from [Link]

-

Guo, X., et al. (2020). Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice. PubMed. Retrieved from [Link]

-

Small, D. M. (1988). Physical properties of cholesteryl esters. MRI Questions. Retrieved from [Link]

-

Çimen, I., et al. (2016). Prevention of atherosclerosis by bioactive palmitoleate through suppression of organelle stress and inflammasome activation. ResearchGate. Retrieved from [Link]

-

Aryal, S. (2022). Cholesterol structure and synthesis. Microbe Notes. Retrieved from [Link]

-

Kwong, C. N., et al. (1971). Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. Retrieved from [Link]

-

University of Massachusetts. (n.d.). CHOLESTEROL BIOSYNTHESIS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cholesteryl palmitate (CAS 601-34-3). Retrieved from [Link]

-

Yin, K., et al. (2023). The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques. PubMed. Retrieved from [Link]

-

LibreTexts Biology. (2021). 21.5: Biosynthesis of Cholesterol and Steroids. Retrieved from [Link]

-

Wang, Y., et al. (2024). Lipid droplets sequester palmitic acid to disrupt endothelial ciliation and exacerbate atherosclerosis in male mice. PMC. Retrieved from [Link]

-

Yin, K., et al. (2023). The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques. Biomedicines. Retrieved from [Link]

-

Story, J. A., et al. (2021). Steroidal Triterpenes of Cholesterol Synthesis. MDPI. Retrieved from [Link]

-

LibreTexts Medicine. (2021). 6.1: Cholesterol synthesis. Retrieved from [Link]

- Google Patents. (2007). CN100357310C - Synthesis process of chlesterol and its intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cholesteryl palmitate [webbook.nist.gov]

- 3. CAS 601-34-3: Cholesteryl palmitate | CymitQuimica [cymitquimica.com]

- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 5. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Method for detection and isolation of cholesteryl ester-containing "foam" cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Double bond configuration of palmitoleate is critical for atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]

- 14. promega.com [promega.com]

- 15. biorxiv.org [biorxiv.org]

- 16. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Liquid Crystal Phase Behavior of Cholesteryl Palmitelaidate

The following technical guide details the physicochemical properties, phase behavior, and experimental characterization of Cholesteryl Palmitelaidate (Cholesteryl trans-9-hexadecenoate).

Executive Summary

This compound (CPE) is the ester of cholesterol and palmitelaidic acid (trans-9-hexadecenoic acid). Unlike its cis-isomer (cholesteryl palmitoleate) or its saturated analog (cholesteryl palmitate), CPE occupies a unique region in lipid thermodynamics. The trans double bond at the

This guide delineates the mesomorphic (liquid crystal) behavior of CPE, emphasizing its monotropic and enantiotropic phase transitions. Understanding these transitions is critical for applications in liposomal drug delivery systems , where membrane fluidity and packing density determine encapsulation efficiency, and in atherosclerosis research , where the physical state of cholesteryl ester droplets influences macrophage uptake.

Molecular Architecture & Thermodynamics

The phase behavior of CPE is governed by the conflict between the rigid steroid nucleus and the flexible fatty acyl chain.

Structural Impact of the Trans Double Bond

-

Steroid Nucleus: The fused tetracyclic ring system provides a rigid, planar core that drives the formation of layered (smectic) and helical (cholesteric) supramolecular structures.

-

Acyl Chain:

-

Palmitate (C16:0): Fully extended, all-trans conformation allows maximum Van der Waals packing. High

. -

Palmitoleate (C16:1 cis): The cis bond introduces a ~30° kink, disrupting packing and lowering transition temperatures significantly.

-

Palmitelaidate (C16:1 trans): The trans bond maintains a pseudo-linear chain geometry similar to the saturated form but with a distinct "step" in the chain. This allows CPE to pack more efficiently than the cis isomer, resulting in higher transition temperatures and a broader mesophase range.

-

Crystallographic Data

X-ray diffraction studies (Srivastava & Craven) reveal that CPE exhibits polymorphism .

-

Form I: Monoclinic, Space Group

.[1][2] Isostructural with cholesteryl palmitoleate.[1] -

Form II: Monoclinic, Space Group

.[1][2] Unique to the trans isomer. -

Packing: Molecules arrange in bilayers with antiparallel packing of the steroid cores, a prerequisite for Smectic A formation.

Phase Behavior Characterization[3][4][5]

CPE exhibits a sequence of thermotropic phase transitions:

Comparative Thermal Transitions (DSC Data)

The following table synthesizes differential scanning calorimetry (DSC) data, highlighting the "Trans Effect."

| Compound | Acyl Chain | Melting Point ( | Smectic | Cholesteric | Phase Nature |

| Cholesteryl Palmitate | C16:0 (Sat) | 77.0 °C | 77.5 °C | 83.0 °C | Enantiotropic |

| This compound | C16:1 (trans) | ~52 - 55 °C * | ~65 °C | ~78 °C | Enantiotropic |

| Cholesteryl Palmitoleate | C16:1 (cis) | 45.0 °C | Monotropic | Monotropic | Monotropic** |

*Note: Exact values depend on solvent history and purity. Trans isomers consistently melt 10-15°C higher than cis isomers due to efficient packing. **Monotropic: Mesophases are only observed upon cooling from the melt, not on heating.

Mesophase Textures (Polarized Optical Microscopy)

-

Smectic A (SmA): Upon cooling from the cholesteric phase, CPE forms a focal conic fan texture . The molecules are arranged in layers with their long axes perpendicular to the layer plane.

-

Cholesteric (Ch): Exhibits a planar texture (Grandjean) with oily streaks. This phase possesses a helical supramolecular structure that selectively reflects light (iridescence).

Experimental Protocols

Synthesis of this compound

Objective: Synthesize high-purity CPE via Steglich Esterification.

Reagents:

-

Cholesterol (

) -

Palmitelaidic Acid (trans-9-hexadecenoic acid)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (dry)

Workflow:

-

Dissolution: Dissolve 10 mmol Cholesterol and 11 mmol Palmitelaidic acid in 50 mL dry DCM under

atmosphere. -

Catalysis: Add 1 mmol DMAP.

-

Coupling: Dropwise add 11 mmol DCC dissolved in DCM at 0°C.

-

Reaction: Stir at RT for 12-24 hours. Urea precipitate forms.

-

Filtration: Filter off dicyclohexylurea (DCU).

-

Workup: Wash filtrate with 0.5N HCl, sat.

, and brine. Dry over -

Purification: Recrystallize 3x from hot acetone/ethanol (1:1) to remove unreacted fatty acids.

Characterization Workflow (DSC & POM)

Protocol:

-

Sample Prep: Load 2-5 mg of recrystallized CPE into an aluminum DSC pan. Seal hermetically.

-

Thermal History: Heat to 100°C (Isotropic) to erase thermal history. Hold for 5 min.

-

Cooling Scan: Cool at 5°C/min to 0°C. Record exotherms (Isotropic

Ch -

Heating Scan: Heat at 5°C/min to 100°C. Record endotherms.

-

Validation: Confirm phase identity using POM with a hot stage. Look for "oily streaks" (Cholesteric) transforming into "focal conics" (Smectic) upon cooling.

Visualization of Phase Logic

The following diagram illustrates the thermodynamic pathway and structural logic of this compound.

Caption: Thermotropic phase transition pathway of this compound, driven by the pseudo-linear packing efficiency of the trans-acyl chain.

References

-

Srivastava, R. C., & Craven, B. M. (1989).

-

Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters.[3] Progress in Lipid Research, 23(3), 135-167.

-

Small, D. M. (1986).The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research.

-

Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967).Temperatures of Liquid Crystal Transitions in Cholesteryl Esters by Differential Thermal Analysis. The Journal of Physical Chemistry.

Sources

Technical Guide: Trans-Isomer Cholesteryl Ester Metabolic Pathways

Executive Summary: The Stereochemical Trap

In the landscape of lipid metabolism, cholesteryl esters (CEs) serve as the primary storage and transport vehicles for cholesterol.[1] While the metabolism of cis-isomer CEs (e.g., cholesteryl oleate) is a fluid, reversible process, the introduction of trans-fatty acids (TFAs) creates a metabolic "dead-end."

This guide details the molecular pathology of Trans-Isomer Cholesteryl Esters (TFA-CEs) . Unlike their cis counterparts, TFA-CEs exhibit distinct biophysical properties—specifically higher melting points and linear geometries—that disrupt enzymatic recognition and phase behavior within lipid droplets. The result is a dual-failure mechanism: inhibition of reverse cholesterol transport (RCT) in plasma and crystallization-induced hydrolysis resistance in macrophages, driving rapid atherogenesis.

Molecular Architecture & Biophysics

The metabolic fate of a cholesteryl ester is dictated by the geometry of its fatty acyl tail.

Stereochemical Impact on Packing

-

Cis-Isomers (e.g., Cholesteryl Oleate): The cis-double bond introduces a 30° kink in the acyl chain. This steric hindrance prevents tight packing, maintaining the CE in an isotropic liquid state at body temperature (37°C).

-

Trans-Isomers (e.g., Cholesteryl Elaidate): The trans-double bond mimics the linear structure of saturated fats. This allows TFA-CEs to pack densely, raising the phase transition temperature.

-

Consequence: At physiological temperature, TFA-CE rich droplets are prone to entering a smectic liquid-crystalline phase . In this state, lipids are arranged in ordered layers that are thermodynamically stable and sterically inaccessible to cytosolic lipases.

Comparative Physicochemical Properties[2]

| Property | Cholesteryl Oleate (cis-18:1) | Cholesteryl Elaidate (trans-18:1) | Physiological Impact |

| Molecular Geometry | Kinked (U-shape) | Linear (Rod-like) | Determines membrane/droplet fluidity |

| Melting Point | ~44°C (Pure) / <37°C (in mixtures) | >44°C | Trans-CEs crystallize in intracellular droplets |

| Phase at 37°C | Isotropic Liquid | Smectic/Solid Crystal | Liquid state is required for enzyme access |

| LCAT Substrate | High Affinity | Low Affinity / Inhibitory | Blocks HDL maturation |

| ACAT Affinity | High | Moderate to High | Readily incorporated into foam cells |

Plasma Metabolism: The LCAT/CETP Axis

The first stage of TFA-CE pathology occurs in circulation, disrupting the remodeling of High-Density Lipoprotein (HDL).

LCAT Inhibition (The Blockade)

Lecithin-Cholesterol Acyltransferase (LCAT) is responsible for esterifying free cholesterol on the surface of HDL, converting it into a spherical, mature particle.

-

Mechanism: LCAT requires a fluid phospholipid surface to bind and act. Trans-fatty acids incorporated into HDL phospholipids (TFA-PC) increase surface rigidity.

-

Kinetic Effect: This rigidity suppresses LCAT activity. Furthermore, LCAT discriminates against trans-acyl chains during the transfer reaction.

-

Outcome: Accumulation of nascent (discoidal) HDL and impaired cholesterol uptake capacity (CUC).

CETP Hyperactivation (The Shunt)

Dietary TFAs have been shown to increase the activity of Cholesteryl Ester Transfer Protein (CETP).

-

Mechanism: CETP facilitates the equimolar exchange of CEs from HDL to LDL/VLDL in exchange for triglycerides.

-

The Trans-Shunt: Since LCAT is inhibited, the limited CEs formed are rapidly shunted by upregulated CETP to LDL particles.

-

Result: Formation of small, dense LDL (sdLDL) enriched with TFA-CEs. These particles have lower affinity for the LDL receptor (clearance) and higher affinity for arterial proteoglycans (retention).

Visualization: Plasma Remodeling Dysregulation

Figure 1: The "Pincer Movement" of Trans-Fats in Plasma. TFAs simultaneously inhibit the formation of protective HDL (via LCAT suppression) and accelerate the transfer of cholesterol to atherogenic LDL (via CETP activation).

Intracellular Fate: The Macrophage Trap

The critical pathogenicity of TFA-CEs manifests within the macrophage (arterial wall).

Uptake and Re-esterification

-

Uptake: Macrophages ingest TFA-CE enriched LDL via scavenger receptors (CD36/SR-A).

-

Lysosomal Hydrolysis: Lysosomal Acid Lipase (LAL) hydrolyzes the LDL cargo. Note: LAL is generally efficient, even against trans-isomers.

-

The ACAT Bottleneck: Free cholesterol and fatty acids are transported to the ER. ACAT1 (Acyl-CoA:Cholesterol Acyltransferase 1) re-esterifies cholesterol for storage.

-

Crucial Insight: ACAT1 will utilize trans-fatty acyl-CoAs (e.g., Elaidoyl-CoA) to form Cholesteryl Elaidate.

-

The Phase-Transition Trap (Smectic State)

Once stored in lipid droplets, the biophysics of the TFA-CE dictate its fate.

-

Liquid vs. Solid: Neutral Cholesterol Ester Hydrolase (nCEH) acts at the interface of the lipid droplet. It requires the substrate to be in a disordered, liquid state to access the ester bond.

-

Crystallization: As the concentration of TFA-CEs rises relative to triglycerides (TG), the droplet core transitions from an isotropic liquid to a smectic liquid crystal or solid phase.

-

Enzymatic Lockout: nCEH cannot penetrate the ordered smectic layers. Hydrolysis stalls. The macrophage cannot mobilize the cholesterol for efflux (via ABCA1), leading to irreversible foam cell formation.

Visualization: The Intracellular Trap

Figure 2: The Phase-Transition Trap. The conversion of lipid droplets from liquid to solid (smectic) phase due to high TFA-CE content prevents hydrolysis by nCEH, locking cholesterol inside the cell.

Experimental Protocols: Isolation & Quantification

To study these pathways, researchers must isolate the CE fraction and distinguish trans from cis isomers. Standard enzymatic assays (Total Cholesterol) cannot distinguish these isomers.

Lipid Extraction & Fractionation

-

Bigh-Dyer Extraction: Extract total lipids from plasma or cell lysate using Methanol:Chloroform (2:1 v/v).

-

Solid Phase Extraction (SPE):

-

Condition Aminopropyl silica columns with hexane.

-

Load lipid extract.

-

Elute Cholesteryl Esters with 100% Hexane (Triglycerides and Phospholipids remain bound).

-

Validation: Verify fraction purity via Thin Layer Chromatography (TLC) using Hexane:Diethyl Ether:Acetic Acid (80:20:1).

-

Trans-Methylation & GC-MS Analysis

Direct analysis of intact CEs is difficult due to high boiling points. Trans-methylation is required to analyze the fatty acid composition.

-

Derivatization: Resuspend CE fraction in Boron Trifluoride (

)-Methanol (14%). Heat at 100°C for 10 minutes. This cleaves the ester bond and methylates the fatty acid. -

GC Parameters (Critical for Isomer Separation):

-

Column: Highly polar cyanopropyl polysiloxane capillary column (e.g., SP-2560 or CP-Sil 88). Standard non-polar columns will co-elute cis and trans isomers.

-

Carrier Gas: Helium or Hydrogen (constant flow).

-

Temperature Program: Isothermal hold at 180°C is often required to separate C18:1 trans (elaidic) from C18:1 cis (oleic).

-

-

Quantification: Use C17:0 Cholesteryl Ester as an internal standard added prior to extraction to account for recovery losses.

References

-

Fournier, N., et al. (2012). Deleterious impact of elaidic fatty acid on ABCA1-mediated cholesterol efflux from mouse and human macrophages. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Abbey, M., & Nestel, P. J. (1994). Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet. Atherosclerosis.[1][2] Link

-

Small, D. M. (1988). Physical properties of cholesteryl esters. Physiological Reviews. Link

-

Sakai, K., et al. (2014).[3] Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages.[4][5] Journal of Lipid Research. Link

-

Tani, T., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. Nutrients. Link

-

Ghosh, S., et al. (2010). NCEH1 is a target for the management of atherosclerosis. Pharmacology & Therapeutics. Link

Sources

- 1. mriquestions.com [mriquestions.com]

- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | NCEH1 hydrolyzes cholesterol esters [reactome.org]

- 4. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

cholesteryl palmitelaidate CAS number and synonyms

Topic: Cholesteryl Palmitelaidate: Identification, Synthesis, and Analytical Applications Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals[1][2]

Identification, Synthesis, and Analytical Applications[1][3][4]

Executive Summary

This compound (Cholesteryl trans-9-hexadecenoate) is the cholesterol ester of palmitelaidic acid, a trans-monounsaturated fatty acid (16:1 trans-9).[1][2][3][4][5] Unlike its cis-isomer (cholesteryl palmitoleate), which is a common endogenous lipid, the trans-isomer is primarily associated with dietary intake of processed lipids or ruminant fats and serves as a critical biomarker in metabolic research.[1][2][3][4]

This guide provides a definitive technical reference for the identification, laboratory synthesis, and mass spectrometric quantification of this compound.[1][5] It addresses the specific challenge of differentiating this trans-isomer from its isobaric cis-analog in complex biological matrices.[1][2][3][4]

Part 1: Chemical Identity & Nomenclature[3][4][5]

The precise identification of this compound is complicated by the prevalence of its cis-isomer.[1][2][3][4] Researchers must rely on specific CAS registry numbers and IUPAC nomenclature to ensure procurement of the correct standard.[1]

| Parameter | Technical Specification |

| Primary CAS Number | 102679-72-1 |

| Common Name | This compound |

| Systematic Name (IUPAC) | (3β)-Cholest-5-en-3-yl (9E)-hexadec-9-enoate |

| Synonyms | Cholesteryl trans-9-hexadecenoate; Cholesterol palmitelaidate; 16:1(9E) CE |

| Molecular Formula | C₄₃H₇₄O₂ |

| Molecular Weight | 623.05 g/mol |

| Exact Mass | 622.5689 Da |

| Isomeric Distinction | Critical: distinct from Cholesteryl Palmitoleate (CAS 16711-66-3, the cis-9 isomer).[1][2][3][4][5] |

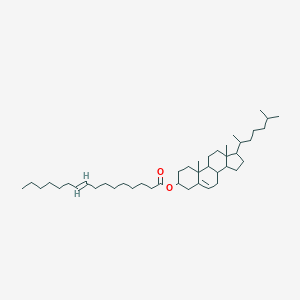

Structural Visualization

The following diagram illustrates the ester linkage between the sterol backbone and the trans-fatty acid chain.[1][2][3][4][5]

Figure 1: Component architecture of this compound, highlighting the trans-configuration responsible for its distinct physical properties.[1][2][3][4]

Part 2: Physicochemical Properties & Biological Significance[3][4]

2.1 Membrane Dynamics and Packing

The trans-double bond at the

-

Significance: this compound exhibits higher phase transition temperatures and tighter packing in lipid monolayers compared to cholesteryl palmitoleate.[1][2]

-

Research Application: Used in Langmuir-Blodgett trough experiments to model the stiffening effect of trans-fats on atherosclerotic plaque formation.[1][2][3][4]

2.2 Metabolic Tracking

Because mammalian desaturases (e.g., SCD1) predominantly synthesize cis-double bonds, this compound is not a major product of endogenous lipogenesis.[1][2][3][4][5]

-

Biomarker Utility: Its presence in serum lipoproteins (LDL/HDL) specifically reflects dietary intake of hydrogenated oils or specific ruminant fats.[1][2][3][4]

-

Enzyme Specificity: It serves as a substrate probe for Sterol O-acyltransferase (SOAT/ACAT), helping to determine the enzyme's sensitivity to acyl chain stereochemistry.[1][2][3][4]

Part 3: Experimental Protocols

3.1 Synthesis: Steglich Esterification

While acid chlorides can be used, the Steglich esterification (DCC/DMAP) is preferred for research-grade synthesis due to its mild conditions, preventing isomerization or sterol degradation.[1][2][3][4]

Reagents:

-

Palmitelaidic Acid (1.1 eq) [CAS: 10030-73-6][1][2][3][4][5]

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)[1][2][3][4][5]

Workflow:

-

Preparation: Dissolve Cholesterol and Palmitelaidic Acid in anhydrous DCM under nitrogen atmosphere.

-

Activation: Add DMAP followed by the dropwise addition of DCC (dissolved in DCM) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.[1][2][3]

-

Purification: Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1][2]

-

Isolation: Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate 95:5).

Figure 2: Step-by-step Steglich esterification workflow for high-purity synthesis.[1][2][3][4]

3.2 Analytical Quantification (LC-MS/MS)

Direct analysis of the intact ester is superior to GC-MS (which requires hydrolysis/derivatization) for preserving the ester linkage information.[1][2][3][4]

-

Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).[1][2][3][4]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode using Ammonium Acetate (10mM) to promote [M+NH₄]⁺ adducts.[1][2][3][4]

-

Separation: C18 Reverse Phase Column.[1][2] Critical: A high-resolution column is required to separate the trans (palmitelaidate) from the cis (palmitoleate) isomer.[1][2][3][4] The trans-isomer typically elutes after the cis-isomer on C18 phases due to better packing interaction with the stationary phase.[1][2][3][4]

MRM Transitions:

| Precursor Ion (Q1) | Collision Energy | Product Ion (Q3) | Identity |

|---|---|---|---|

| 640.6 [M+NH₄]⁺ | Low (15-20 eV) | 369.4 [Cholesterol-H₂O]⁺ | Characteristic Sterol Fragment |

| 640.6 [M+NH₄]⁺ | High (35-45 eV) | 237.2 [RCO]⁺ | Acyl Chain Fragment (Rarely seen in ESI, common in APCI) |[1][2][3][4]

Part 4: Handling and Stability[1][3][4]

-

Storage: -20°C or -80°C.

-

Solvent: Soluble in Chloroform, Hexane, DCM.[1][2] Insoluble in water.[1][2]

-

Oxidation Risk: Although less prone to oxidation than polyunsaturated esters, the double bond at C9 is susceptible.[1][2] Store under Argon or Nitrogen.[1][2]

-

Standard Preparation: Always prepare stock solutions in Chloroform:Methanol (2:1) with 0.01% BHT (Butylated hydroxytoluene) if storing for >1 week.[1][2][3][4][5]

References

-

PubChem. (n.d.).[1][2][3][5] this compound (CID 6449983).[1][2][3][5] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol reference for DCC/DMAP coupling).

-

Ginsberg, H. N., et al. (2000).[1][2][3] Regulation of plasma triglycerides in insulin resistance and diabetes. Archives of Medical Research.[1][5] (Contextual reference for fatty acid metabolism).

- Avanti Polar Lipids. (n.d.). Lipid Standards and Physical Properties. (General reference for lipid handling and storage protocols).

Sources

- 1. Cholesteryl palmitate | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholest-5-en-3-ol (3beta)-, (9E)-9-hexadecenoate | C43H74O2 | CID 6449983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. CAS 601-34-3: Cholesteryl palmitate | CymitQuimica [cymitquimica.com]

- 5. Cholesteryl palmitoleate | C43H74O2 | CID 13828666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

cholesteryl palmitelaidate HPLC separation protocol

Application Note: Chromatographic Isolation and Analysis of Cholesteryl Palmitelaidate

Abstract & Application Scope

This compound (Chol-PE) is the ester of cholesterol and palmitelaidic acid (trans-9-hexadecenoic acid).[1][2][3] As a specific biomarker for dietary trans fatty acid intake and endogenous trans-fatty acid metabolism, its precise quantification is critical in cardiovascular and metabolic disease research.[1][4]

Separating Chol-PE from its abundant cis-isomer, cholesteryl palmitoleate (Chol-PO, cis-9-16:1), and the saturated analog, cholesteryl palmitate (Chol-PA, 16:0), presents a significant chromatographic challenge.[1][2][3] Standard C18 Reversed-Phase HPLC (RP-HPLC) often yields poor resolution between cis and trans isomers due to their similar hydrophobicities.[1][2][3]

This guide details two validated protocols:

-

Silver Ion HPLC (Ag-HPLC): The "Gold Standard" for baseline resolution of geometric isomers based on double-bond configuration.[2][3][4]

-

Shape-Selective RP-HPLC: A high-throughput alternative using C30 stationary phases for enhanced isomeric selectivity.[1][2][3][4]

Chemical Properties & Separation Logic

| Property | This compound (trans) | Cholesteryl Palmitoleate (cis) | Separation Implication |

| Formula | C₄₃H₇₄O₂ | C₄₃H₇₄O₂ | Isobaric (Same Mass) - MS alone cannot distinguish without separation.[1][2][3] |

| Geometry | Linear (E-configuration) | Kinked (Z-configuration) | Trans packs tighter; Cis has larger hydrodynamic volume.[1][2][3] |

| Ag⁺ Affinity | Weak | Strong | Trans elutes before cis in Ag-HPLC.[1][2][3][4] |

| Hydrophobicity | High | Moderate | Trans elutes after cis in RP-HPLC (C30).[1][2][3][4] |

Protocol A: Silver Ion HPLC (Ag-HPLC)

Objective: Definitive separation of cis and trans isomers.[1][2][4][5]

Mechanism: Silver ions (Ag⁺) impregnated in the stationary phase form transient

Instrument Configuration

-

System: HPLC with binary gradient capability.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (APCI-MS).[1][2][3] Note: UV detection (205 nm) is possible but lacks sensitivity and specificity for lipids.[1][2]

-

Column: ChromSpher Lipids (Ag⁺ loaded) or Nucleosil 5SA-Ag.[1][2][3][4]

-

Dimensions: 250 mm × 4.6 mm, 5 µm.[4]

-

Mobile Phase Strategy

-

Solvent A:

-Hexane (dried over molecular sieves).[1][2][3][4] -

Solvent B: Acetonitrile (ACN) / Isopropanol (IPA) (1:1 v/v).[1][2][4]

Step-by-Step Method

-

Equilibration: Flush column with 99.9% A / 0.1% B at 1.0 mL/min for 30 minutes.

-

Injection: 10–20 µL of lipid extract in hexane.

-

Gradient Profile:

-

0–5 min: Isocratic 0.1% B (Elutes saturated CEs like Chol-Palmitate).[1][2][3][4]

-

5–20 min: Linear gradient to 0.5% B (Elutes trans-monoenes; Chol-Palmitelaidate).

-

20–35 min: Linear gradient to 2.0% B (Elutes cis-monoenes; Chol-Palmitoleate).[1][2][3]

-

35–45 min: Hold at 2.0% B (Elutes dienes/polyenes).

-

-

Re-equilibration: 10 min at initial conditions.

Expected Elution Order:

-

Saturated CEs (Chol-16:0)

-

This compound (16:1 trans)

-

Polyunsaturated CEs[1]

Protocol B: Shape-Selective RP-HPLC

Objective: Routine profiling when Ag-HPLC columns are unavailable.[1][2][3] Mechanism: Uses a C30 (Triacontyl) stationary phase.[1][4] The long C30 chains order themselves to recognize the "straight" shape of trans isomers more effectively than standard C18 phases.[4]

Instrument Configuration

-

Column: C30 Carotenoid Column (e.g., YMC-Carotenoid or equivalent).

-

Temperature: 35°C (Critical control: Lower temperatures enhance shape selectivity).

Mobile Phase Strategy

-

Solvent A: Methanol / Water (95:[1][2]5) + 5 mM Ammonium Formate.[1]

-

Solvent B: Isopropanol / Methanol (60:[1][2][3]40) + 5 mM Ammonium Formate.[1][6]

Step-by-Step Method

-

Gradient:

-

Flow Rate: 0.2 mL/min (for 2.1 mm ID columns).

Expected Elution Order:

-

Cholesteryl Palmitoleate (16:1 cis) — Elutes earlier due to "kink" reducing interaction.[1][2][4]

-

This compound (16:1 trans) — Elutes later due to linear shape matching C30 phase.[1][4]

Sample Preparation (Biological Matrices)

Standard Folch or Bligh-Dyer extractions extract all neutral lipids.[1][2][3] A Solid Phase Extraction (SPE) step is recommended to isolate Cholesterol Esters (CE) from Triglycerides (TG) and Phospholipids (PL) to prevent column fouling.[1][2]

SPE Cleanup Protocol:

-

Cartridge: Aminopropyl (

) bonded silica (500 mg). -

Condition: 4 mL Hexane.

-

Load: Lipid extract in minimal Hexane/Chloroform.

-

Elute CE Fraction: 4 mL Hexane (Cholesteryl Esters elute first).

-

Wash (Discard): 4 mL Hexane/Ethyl Acetate (85:15) (Elutes TG).[1][2][4]

-

Dry: Evaporate CE fraction under

and reconstitute in Mobile Phase A.

Visualization of Workflows

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct separation mode based on laboratory resources and resolution needs.

Caption: Decision matrix for selecting Silver Ion (Method A) vs. Reversed-Phase (Method B) chromatography.

Figure 2: Separation Mechanism Comparison

Visualizing the molecular interaction differences.

Caption: Mechanistic difference: Ag-Ion separates by electronic interaction; C30 RP separates by steric shape.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of cis/trans | Column temperature too high (RP-HPLC). | Reduce temp to 20–25°C to "freeze" lipid conformations.[1][4] |

| Peak Tailing (Ag-HPLC) | Strong Ag-interaction.[1][2][3] | Increase ACN modifier concentration slightly in Mobile Phase B. |

| Low Sensitivity | UV detection at 205 nm. | Switch to ELSD (Gain: 5–10) or CAD.[1][2][4] If using MS, use Ammonium Formate to boost ionization.[1][4] |

| Ghost Peaks | Triglyceride carryover.[1][4] | Ensure SPE cleanup (Step 4) was performed to remove TGs.[1][4] |

References

-

Christie, W. W. (1989).[1][4][7] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[1][2][3][4][7] Journal of Lipid Research, 30, 1471-1473.[1][7] Link

-

Momi-Chaudhry, S., et al. (1993).[1][4] Silver ion HPLC of fatty acid methyl esters and cholesterol esters. Journal of the American Oil Chemists' Society, 70, 1203-1207.[7] Link[1][2][3]

-

Destaillats, F., et al. (2002).[1][4] Gas chromatography-mass spectrometry determination of metabolites of conjugated linoleic acids. Journal of Chromatography A, 982(1), 121-129.[1] (Demonstrates elution logic).

-

AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. (Foundational reference for isomer definitions). Link[1][2][3]

Sources

- 1. Cholesteryl palmitoleate | C43H74O2 | CID 13828666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesteryl palmitate (CAS 601-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cholesteryl palmitate [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Cholesteryl esters as a depot for very long chain fatty acids in human meibum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

using cholesteryl palmitelaidate as mass spec internal standard

This guide details the protocol for using Cholesteryl Palmitelaidate (Cholesteryl (9E)-hexadecenoate) as a non-endogenous internal standard (IS) for the quantification of cholesteryl esters (CE) in biological matrices.

Part 1: Core Directive & Scientific Rationale

The Application: this compound (CP) is the ester of cholesterol and palmitelaidic acid (C16:1 trans-9). It serves as a structural analog internal standard . Unlike stable isotope-labeled standards (e.g., Cholesteryl-d7 palmitate), CP relies on chromatographic resolution rather than mass differentiation to distinguish itself from its endogenous isomer, Cholesteryl Palmitoleate (C16:1 cis-9).

Why use this compound?

-

Cost-Efficiency: Significantly more affordable than deuterated standards for high-throughput screening.

-

Chromatographic Fidelity: As a structural isomer, it mimics the ionization efficiency and extraction recovery of endogenous C16:1 esters almost perfectly.

-

Differentiation: On high-resolution Reverse-Phase (RP) columns, the trans-isomer (linear geometry) elutes slightly later than the cis-isomer (kinked geometry), allowing for baseline separation.

Critical Constraint: This method is valid only if the biological matrix contains negligible endogenous this compound (common in samples from organisms on trans-fat-free diets).

Part 2: Chemical & Physical Properties[1][2]

| Property | Specification |

| IUPAC Name | Cholesteryl (9E)-hexadecenoate |

| Common Name | This compound |

| CAS Number | 102679-72-1 |

| Molecular Formula | C₄₃H₇₄O₂ |

| Exact Mass (Neutral) | 622.5689 |

| Precursor Ion | 640.6030 (Positive Mode) |

| Product Ion (Quant) | 369.3516 (Cholestadiene cation) |

| Solubility | Chloroform, Dichloromethane, Hexane |

| Storage | -20°C, desiccated, under Argon |

Part 3: Experimental Protocol

Phase 1: Internal Standard Preparation

Goal: Create a stable working solution that spikes a consistent amount of IS into every sample.

-

Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Chloroform:Methanol (2:1). Store at -20°C in a glass vial with a Teflon-lined cap.

-

Working Solution (1 µg/mL): Dilute the stock 1:1000 into Isopropanol (IPA).

-

Note: IPA is chosen as the carrier solvent because it accommodates both the hydrophobic IS and the biological sample water content during the initial spike.

-

Phase 2: Sample Preparation (Modified Folch Extraction)

Goal: Extract neutral lipids while removing salts and proteins.

-

Sample Aliquot: Transfer 50 µL of plasma/serum (or homogenized tissue lysate) to a borosilicate glass tube.

-

IS Spike (CRITICAL): Add 10 µL of Working Solution (1 µg/mL) to the sample before extraction.

-

Why: This accounts for extraction losses.

-

-

Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v) .

-

Agitation: Vortex vigorously for 30 seconds.

-

Phase Separation: Add 200 µL of LC-MS grade water (to induce phase separation). Vortex for 10 seconds.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Collection: Carefully remove the lower organic phase (Chloroform layer) using a glass Pasteur pipette and transfer to a fresh glass vial.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

-

Reconstitution: Reconstitute the dry residue in 100 µL of Methanol:Isopropanol (1:1) containing 10 mM Ammonium Formate.

-

Chemistry: Ammonium formate is essential to promote

adduct formation in the MS source.

-

Phase 3: LC-MS/MS Methodology

Goal: Separate the Trans-IS from the Cis-Endogenous lipid and quantify via MRM.

Chromatography (LC) Settings:

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent C18 column with high shape selectivity.

-

Temperature: 50°C (Higher temperature improves peak shape for lipids).

-

Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.[1]

-

Gradient:

-

0 min: 40% B

-

2 min: 40% B

-

12 min: 100% B

-

15 min: 100% B

-

15.1 min: 40% B (Re-equilibration)

-

Mass Spectrometry (MS) Settings:

-

Source: ESI Positive Mode (or APCI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transitions:

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Retention Time (Approx) |

| Cholesteryl Palmitoleate (Endogenous Cis) | (+) | 640.6 | 369.4 | 8.2 min |

| This compound (IS Trans) | (+) | 640.6 | 369.4 | 8.5 min |

Note: The Trans isomer (IS) will elute slightly LATER than the Cis isomer due to its linear structure interacting more strongly with the C18 stationary phase.

Part 4: Visualization & Logic

Figure 1: Analytical Workflow

Caption: Step-by-step lipidomics workflow ensuring the IS is equilibrated with the sample matrix prior to extraction.

Figure 2: Chromatographic Separation Logic

Caption: Mechanism of separation. The linear trans-isomer interacts more strongly with the C18 phase, enabling resolution.

Part 5: Validation & Troubleshooting

Validation Criteria:

-

Blank Check: Inject a non-spiked matrix sample. Ensure there is no peak at the retention time of the IS (8.5 min). If a peak exists, the sample contains endogenous trans-fats, and this IS cannot be used.

-

Resolution: The valley between the Cis (Endogenous) and Trans (IS) peaks must be < 10% of the peak height (Baseline resolution,

). -

Linearity: Construct a calibration curve using Cholesteryl Palmitate (or Palmitoleate) standards normalized to the this compound IS.

should be > 0.99.

Troubleshooting:

-

Co-elution: If Cis and Trans peaks merge, switch to a C30 column (specialized for isomer separation) or lower the column temperature to 20°C to increase stereoselectivity.

-

Low Signal: Ensure Ammonium Formate is present. Neutral cholesteryl esters do not ionize well as

; they require the ammonium adduct

References

-

Liebisch, G. et al. (2006). "High throughput quantification of cholesterol and cholesteryl esters by electrospray ionization tandem mass spectrometry (ESI-MS/MS)." Journal of Lipid Research, 47(8), 1814-1821. Link

- Bowden, J. A. et al. (2011). "Methodologies for the separation of cis- and trans-fatty acid isomers." Analytica Chimica Acta, 705(1-2), 296-304.

-

Avanti Polar Lipids.

preference for neutral lipids). Link -

PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Application Note: Isomer-Resolved Lipidomics of Trans-Fatty Acid Cholesteryl Esters

Abstract & Biological Context

Cholesteryl Esters (CEs) are the primary storage and transport form of cholesterol in lipoproteins. While standard lipidomics routinely profiles CEs based on carbon chain length and unsaturation (e.g., CE 18:1), it often fails to distinguish between cis (Z) and trans (E) isomers.

This distinction is clinically critical. Trans-fatty acids (TFAs), derived from industrial hydrogenation or ruminant biohydrogenation, are incorporated into CEs by the enzyme Lecithin-Cholesterol Acyltransferase (LCAT) . Unlike their cis counterparts, TFA-CEs are associated with increased cardiovascular risk, systemic inflammation, and the formation of atherosclerotic plaques [1, 2].

The Analytical Challenge: Cis and Trans CEs are isobaric (identical mass). Standard C18 liquid chromatography often co-elutes them, masking the presence of pathogenic TFAs. This guide details a precision protocol using C30 Reversed-Phase LC-MS/MS , which leverages shape selectivity to resolve these isomers without derivatization.

Technical Principle: Shape Selectivity & Adduct Chemistry

The Separation Mechanism (C30 vs. C18)

Standard C18 columns rely on hydrophobic interaction. However, the separation of geometric isomers requires shape selectivity .

-

Cis-isomers (e.g., Oleate, 18:1 cis-9): Possess a "kink" in the fatty acid tail, increasing molecular volume and reducing packing density with the stationary phase.

-

Trans-isomers (e.g., Elaidate, 18:1 trans-9): Possess a linear structure similar to saturated fatty acids, allowing tighter packing and stronger interaction with the stationary phase.

Why C30? We utilize a C30 (triacontyl) stationary phase. The longer alkyl chains of the C30 phase create a more ordered, rigid surface than C18, significantly amplifying the retention difference between the "kinked" cis and "linear" trans forms [3].

Ionization Strategy

CEs are neutral lipids and ionize poorly as protonated species

-

The Trap: Sodium adducts

form easily but are too stable to fragment, rendering MS/MS quantitation impossible. -

The Solution: We use Ammonium Formate to force the formation of

adducts. These adducts are labile enough to fragment in the collision cell, yielding the specific cholesterol backbone ion (

Experimental Workflow

Diagram 1: Analytical Workflow

Caption: End-to-end workflow for TFA-CE profiling. Note the critical use of Ammonium adducts for fragmentation.

Detailed Protocol

Reagents & Standards

-

Internal Standard (IS): Cholesteryl Ester 17:0 (CE 17:[1][2]0) or d7-Cholesterol.[1][2][3][4]

-

Calibration Standards: Mix of CE 18:1 (Cholesteryl Oleate - cis) and CE 18:1 (Cholesteryl Elaidate - trans).

-

Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Ammonium Formate.

Sample Preparation (Modified Folch)

Note: Standard extractions work, but avoid acidification which can hydrolyze esters.

-

Aliquot: Transfer 50 µL of plasma or 10 mg tissue homogenate to a glass tube.

-

Spike IS: Add 10 µL of CE 17:0 Internal Standard (10 µM in CHCl3).

-

Extraction: Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30s.

-

Phase Separation: Add 200 µL water. Vortex and centrifuge at 3000 x g for 5 mins.

-

Collection: Recover the lower organic phase (chloroform layer) into a clean vial.

-

Dry: Evaporate under Nitrogen stream at 30°C.

-

Reconstitution: Dissolve residue in 100 µL Isopropanol:Methanol (1:1) for LC-MS injection.[1][3][5][6]

LC-MS/MS Method Parameters

Liquid Chromatography:

-

Column: YMC Carotenoid C30 (2.0 x 150 mm, 3 µm) or Thermo Accucore C30.

-

Column Temp: 40°C (Temperature control is vital for isomer reproducibility).

-

Mobile Phase A: ACN:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: IPA:ACN (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

Gradient Table:

| Time (min) | % B | Flow Rate (mL/min) | Phase |

|---|---|---|---|

| 0.0 | 30 | 0.4 | Loading |

| 2.0 | 30 | 0.4 | Isocratic Hold |

| 15.0 | 90 | 0.4 | Isomer Separation |

| 18.0 | 100 | 0.4 | Wash |

| 20.0 | 30 | 0.4 | Re-equilibration |

Mass Spectrometry (QQQ):

-

Source: ESI Positive Mode.

-

Transition Logic: Monitor the transition of the ammoniated precursor

to the cholesterol fragment -

Key MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| CE 18:1 (cis & trans) | 668.6 | 369.3 | 20 |

| CE 18:2 (cis & trans) | 666.6 | 369.3 | 22 |

| CE 17:0 (Internal Std) | 656.6 | 369.3 | 20 |

Data Interpretation & Validation

Elution Order (The "Fingerprint")

In C30 Reversed-Phase chromatography, the elution order is generally determined by the effective contact area with the stationary phase.

-

Cis-Isomers (Early Eluting): The "kink" prevents deep insertion into the C30 brush.

-

Trans-Isomers (Late Eluting): The linear shape allows deeper penetration and stronger Van der Waals forces.

Result: You will observe two peaks for the 668.6 -> 369.3 transition. The first peak is Cholesteryl Oleate (cis); the second, slightly later peak is Cholesteryl Elaidate (trans).

Diagram 2: Isomer Separation Mechanism

Caption: Mechanism of separation. Linear Trans-CEs interact more strongly with C30 chains than kinked Cis-CEs.

Validation Steps

To ensure the peaks are truly isomers and not isobaric interferences:

-

Ag-Ion Confirmation: For initial validation, run a duplicate sample on a Silver-Ion (Ag+) column. The elution order will reverse (Cis elutes after Trans on Ag+ due to pi-complexation) [5].

-

Ratio Check: In healthy biological samples, the cis peak should vastly dominate (>95%). A rising trans peak indicates dietary intake or metabolic stress.

References

-

Cholesterol Metabolism & LCAT: Glomset, J. A. (1968). The plasma lecithin:cholesterol acyltransferase reaction.[7][8][9][10] Journal of Lipid Research. Link

-

Trans Fats & CVD Risk: Mozaffarian, D., et al. (2006). Trans Fatty Acids and Cardiovascular Disease.[4][11] New England Journal of Medicine. Link

-

C30 Column Selectivity: Sander, L. C., & Wise, S. A. (1993). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A. Link

-

LC-MS Profiling of CEs: Chandramouli, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters.[1][2][3][4][5][12] BioRxiv.[1] Link

-

Silver Ion Chromatography: Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion chromatography of fatty acids and their derivatives. Journal of Separation Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsbms.jp [jsbms.jp]

- 7. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Influence of lecithin cholesterol acyltransferase alteration during different pathophysiologic conditions: A 45 years bibliometrics analysis [frontiersin.org]

- 9. Effects of dietary saturated and trans fatty acids on tissue lipid composition and serum LCAT activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Dietary trans fatty acids increase serum cholesterylester transfer protein activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Quantification of Cholesteryl Palmitelaidate in Serum

Abstract & Biological Significance

This application note details a robust protocol for the specific quantification of Cholesteryl Palmitelaidate (CE 16:1 trans-9) in serum. Unlike common lipidomics workflows that fail to resolve geometric isomers, this method utilizes C30 stationary phase chromatography to achieve baseline separation between the target trans-isomer and its abundant cis-analog, Cholesteryl Palmitoleate (CE 16:1 cis-9).[1][2]

Why This Matters: Circulating trans fatty acids (TFAs) are critical biomarkers for dietary intake of industrially produced hydrogenated oils and ruminant fats.[1] While free fatty acids have short half-lives, TFAs esterified into Cholesteryl Esters (CEs) reflect longer-term dietary integration and transport via LDL/HDL particles.[1][2] Accurate quantification is essential for drug development programs targeting metabolic syndrome, atherosclerosis, and hepatic steatosis, where trans fats act as pro-inflammatory mediators.[2]

Methodological Strategy: The Isomer Challenge

The Problem: Isobaric Interference

This compound and Cholesteryl Palmitoleate share the same molecular formula (

-

Standard C18 LC-MS: Co-elutes these isomers, resulting in a composite signal that overestimates the trans content due to the massive abundance of the cis isomer.

-

Traditional GC-MS: Requires hydrolysis and derivatization (FAMEs), destroying the intact cholesteryl ester structure and losing information about the specific lipid species.[1][2]

The Solution: Shape Selectivity

We employ a C30 (Triacontyl) stationary phase.[1][2] The C30 alkyl chains are longer and more rigid than C18, providing enhanced "shape selectivity."[2] The linear geometry of the trans double bond (Palmitelaidate) allows for greater surface area contact and retention compared to the "kinked" cis geometry (Palmitoleate), enabling chromatographic resolution prior to MS detection.

Figure 1: Mechanism of C30-mediated separation of geometric lipid isomers.[1][2] The linear trans-isomer interacts more strongly with the C30 phase.[1]

Materials & Reagents

Standards

-

Interference Check: Cholesteryl Palmitoleate (Standard purity >98%).[1][2]

-

Internal Standard (ISTD): Cholesteryl-d7 Palmitate (preferred) or Cholesteryl Heptadecanoate (CE 17:[2]0) if deuterated standards are unavailable.

Solvents (LC-MS Grade)

-

Methanol (MeOH)[1]

-

Isopropanol (IPA)[1]

-

Acetonitrile (ACN)[1]

-

Ammonium Formate (Mobile Phase Additive)[1]

Experimental Protocol

Sample Preparation: Modified Matyash Extraction

This biphasic extraction is superior to Folch for lipidomics as the lipid-rich organic layer is on top, facilitating easier automation and reducing contamination from the protein pellet.[1][2]

-

Thaw serum samples on ice.

-

Aliquot 50 µL of serum into a 1.5 mL glass-coated microcentrifuge tube (or glass vial).

-

Spike ISTD: Add 10 µL of Internal Standard working solution (e.g., 10 µM Cholesteryl-d7 Palmitate in Methanol). Vortex for 10 sec.

-

Solvent Addition: Add 225 µL of cold Methanol . Vortex for 10 sec.

-

Extraction: Add 750 µL of MTBE (Methyl tert-butyl ether).

-

Agitation: Incubate on an orbital shaker at 4°C for 1 hour (or vortex intermittently for 10 min).

-

Phase Separation: Add 188 µL of MS-grade water (induces phase separation). Vortex for 20 sec.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collection: Transfer 600 µL of the upper organic phase (MTBE layer) to a fresh glass vial.

-

Drying: Evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the residue in 100 µL of IPA:MeOH (1:1, v/v) . Vortex well and transfer to an LC vial with a glass insert.

LC-MS/MS Instrumental Parameters[1][2][3][4][5]

Chromatography (UHPLC):

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Accucore C30 (Thermo Scientific), 2.6 µm, 150 x 2.1 mm (or YMC Carotenoid C30).[1][2]

-

Temperature: 40°C (Critical control: temperature shifts affect isomer selectivity).

-

Injection Volume: 2–5 µL.

Mobile Phases:

-

A: ACN:Water (60:[1]40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

-

B: IPA:ACN (90:[1]10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

Gradient Program:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |

| 0.0 | 30 | 0.25 | Initial equilibrations |

| 2.0 | 40 | 0.25 | Ramp start |

| 15.0 | 90 | 0.25 | Isomer elution window |

| 18.0 | 100 | 0.25 | Wash |

| 20.0 | 100 | 0.25 | Hold |

| 20.1 | 30 | 0.25 | Re-equilibration |

| 25.0 | 30 | 0.25 | End |

Mass Spectrometry (Triple Quadrupole):

-

Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1][2][3]

-

Source Temp: 350°C.

-

Vaporizer Temp: 400°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |

| This compound | 641.6 [M+NH4]+ | 369.4 [Cholestadiene]+ | 20 | 50 |

| Cholesteryl Palmitoleate | 641.6 [M+NH4]+ | 369.4 [Cholestadiene]+ | 20 | 50 |

| ISTD (Cholesteryl-d7 Palmitate) | 650.6 [M+NH4]+ | 376.4 [d7-Cholestadiene]+ | 20 | 50 |

Note: The Precursor and Product ions are identical for the cis/trans isomers.[2] Identification relies entirely on Retention Time (RT).[2] The trans isomer typically elutes after the cis isomer on a C30 column.

Data Analysis & Quality Control

Identification Criteria[1][2]

-

Retention Time (RT): The analyte must elute within ±0.1 min of the authentic trans standard.

-

Resolution: Calculate the resolution (

) between the cis and trans peaks.[1][2]-

Acceptance Criteria:

(Baseline separation).

-

Quantification Calculation

Use the internal standard method to correct for extraction efficiency and ionization suppression.

[1]Where RF (Response Factor) is determined from the calibration curve.[1][2]

QC Workflow

Figure 2: Quality Control decision tree ensuring chromatographic integrity before sample analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of isomers | Column temperature too high | Decrease column temp by 5°C. Lower temps generally improve shape selectivity.[1][2] |

| Low Sensitivity | Poor ionization in APCI | Check Corona needle position; ensure solvents are water-free (except mobile phase A). |

| RT Drift | Mobile phase evaporation | Use fresh mobile phases daily; cap bottles tightly. |

| High Background | Contamination | Bake out column with 100% IPA; check solvents for plasticizer contamination.[1][2] |

References

-

Matyash, V., et al. (2008).[1][2] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.[1][2] Link

-

Bird, S. S., et al. (2011).[1][2] Liquid chromatography/mass spectrometry-based targeted lipidomics. Methods in Molecular Biology, 708, 249-261.[1][2] Link

-

Glauser, G., et al. (2014).[1][2] Validation of a UHPLC–MS/MS method for the quantification of cholesteryl esters in plasma. Journal of Chromatography B, 971, 1-9.[1][2] Link

-

Sander, L. C., et al. (2000).[1][2] Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A, 880(1-2), 189-202.[1][2] Link

Sources

Troubleshooting & Optimization

separating cis and trans cholesteryl palmitoleate isomers

Ticket Focus: Cholesteryl Palmitoleate (cis vs trans) Isomers

Status: Open Priority: High (Biomarker Specificity Required) Assigned Specialist: Senior Application Scientist, Lipidomics Division

Overview: The "Invisible" Isomer Problem

Welcome to the Lipidomics Technical Support Center. You are likely here because standard Reversed-Phase HPLC (RP-HPLC) failed to resolve your cis-cholesteryl palmitoleate (natural lipokine) from trans-cholesteryl palmitoleate (dairy biomarker/oxidative stress marker).

The Core Issue: Standard C18 columns separate lipids primarily by Equivalent Carbon Number (ECN). Since cis (Z) and trans (E) isomers possess identical molecular weights and nearly identical hydrophobicities, they often co-elute as a single peak. To separate them, you must exploit the electronic interaction of the double bond, not just the hydrophobicity.

This guide provides the troubleshooting protocols to resolve these isomers using Silver Ion Chromatography (Ag-HPLC) and GC-MS workflows.

Part 1: Method Selection (Triage)

User Question: "I have a C18 column and a GC-MS. Which method should I use to separate these isomers?"

Support Answer: It depends on whether you need to analyze the intact cholesteryl ester or just quantify the fatty acid burden.

| Feature | Method A: Ag-HPLC (Silver Ion) | Method B: GC-MS (FAMEs) |

| Target Analyte | Intact Cholesteryl Palmitoleate | Methyl Palmitoleate (FAME) |

| Separation Mechanism | Polarity/Boiling Point on Cyanopropyl phase | |

| Resolution | High (Baseline separation of cis/trans) | High (if using 100m polar column) |

| Sample Destructive? | No (Fraction collection possible) | Yes (Requires transesterification) |

| Key Risk | Silver leaching / Column degradation | Thermal isomerization / Loss of sterol info |

Workflow Decision Tree

Figure 1: Decision logic for selecting the appropriate separation modality based on analyte requirements.

Part 2: Protocol A - Silver Ion HPLC (Ag-HPLC)

User Issue: "I am using a Silver Ion column, but the peaks are broad or retention times are shifting."

Technical Explanation:

Silver ions (

-

Cis (Z) isomers: The "bent" structure leaves the

-cloud more sterically accessible, resulting in stronger retention. -

Trans (E) isomers: The "linear" structure sterically hinders the

-cloud interaction, resulting in weaker retention (elutes first).

Troubleshooting Guide

Issue 1: Peak Co-elution (Poor Resolution)

-

Cause: Mobile phase is too strong (too polar), disrupting the weak Ag-

complex. -

Fix: Reduce the modifier concentration.

-

Standard: Hexane:Isopropanol (98.5:1.5).

-

Optimization: Switch to Hexane:Acetonitrile (99:1). Acetonitrile competes for Ag sites more aggressively than isopropanol; using trace amounts (0.1% - 1.0%) sharpens peaks significantly.

-

Issue 2: Retention Time Drift

-

Cause: Water contamination. Silver columns are extremely hygroscopic. Water deactivates Ag sites.

-

Fix: Dry all solvents with molecular sieves (3Å). Install a moisture trap before the injector.

Issue 3: "Ghost" Peaks

-

Cause: Bleeding of silver ions or displacement by strongly bound contaminants.

-

Fix: Do not use Acetone or Aldehydes in the mobile phase. Flush column with 100% Hexane overnight if back-pressure rises.

Recommended Ag-HPLC Parameters

| Parameter | Setting | Rationale |

| Column | ChromSpher Lipids or Nucleosil Ag+ | Sulfonic acid bonded phase loaded with Ag+. |

| Mobile Phase | Hexane / Acetonitrile (99.5 / 0.5) | Low polarity preserves weak |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow enhances mass transfer for complexation. |

| Detection | ELSD or APCI-MS | UV is poor for cholesteryl esters (205nm is non-specific). |

Part 3: Protocol B - GC-MS (FAME Analysis)

User Issue: "I tried GC on the intact ester, but I see nothing or a mess of peaks."